2-Amino-6-methylpyridine-4-carbonitrile

Descripción general

Descripción

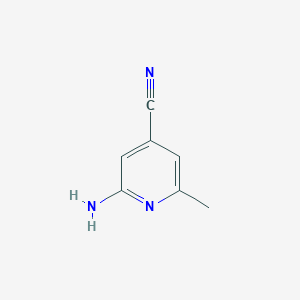

2-Amino-6-methylpyridine-4-carbonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylpyridine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-6-methylpyridine with a suitable nitrile source under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-6-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amino Group

The amino group (-NH₂) undergoes alkylation or acylation reactions. For example:

-

Alkylation : Reacts with ethyl bromide in ethanol under reflux to form N-ethyl derivatives ().

-

Acylation : Reacts with acetyl chloride to produce acetamide derivatives, as observed in similar 2-aminopyridine systems ( ).

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-directing groups influence regioselectivity:

-

Amino Group (-NH₂) : Strongly activates the para (C5) and ortho (C3) positions.

-

Cyano Group (-CN) : Deactivates the meta (C5) position, directing substitution to C3 or C5 depending on reaction conditions ( ).

| Reaction Type | Reagent/Conditions | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 (para to -NH₂) | 5-Nitro derivative | |

| Halogenation | Cl₂/FeCl₃ | C3 (ortho to -NH₂) | 3-Chloro derivative |

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes. For example, condensation with vanillin in ethanol yields imine derivatives, as demonstrated in Doebner’s reaction analogs ( ).

Cyano Group Reactivity

The cyano group (-CN) undergoes hydrolysis or reduction:

-

Hydrolysis : In acidic or basic conditions, converts to carboxylic acid (-COOH) or amide (-CONH₂).

-

Reduction : LiAlH₄ reduces -CN to -CH₂NH₂, forming 2-amino-6-methylpyridine-4-methylamine ().

Oxidation Reactions

The methyl group (-CH₃) at C6 oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), forming 2-amino-6-carboxypyridine-4-carbonitrile ( ).

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles via intramolecular cyclization. For example:

-

Reaction with β-keto esters yields bicyclic pyridinones ( ).

-

Interaction with α,β-unsaturated carbonyls generates tricyclic structures ( ).

Metal Coordination

The amino and cyano groups act as ligands for transition metals. For instance:

Mechanistic Insights

Quantum chemistry calculations (B3LYP/6-31G(d)) reveal that substituents govern regioselectivity:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Amino-6-methylpyridine-4-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of nalidixic acid, an antibiotic used to treat urinary tract infections . The compound's ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of 2-amino-pyridine compounds exhibit antimicrobial properties. A study demonstrated that certain metal complexes formed with 2-amino-6-methylpyridine ligands show promising antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Agricultural Applications

Plant Protection Agents

The compound is also utilized as a precursor for developing plant protection agents. Its derivatives have been explored for their efficacy against various pests and diseases affecting crops, enhancing agricultural productivity while minimizing environmental impact . The synthesis processes for these compounds are designed to be efficient and environmentally friendly, which is critical for sustainable agriculture.

Coordination Chemistry

Metal Complex Formation

This compound can act as a ligand in coordination chemistry. It forms complexes with various metal ions, which can exhibit unique properties such as luminescence and enhanced biological activity. For example, complexes formed with silver ions have shown significant antibacterial properties, making them candidates for further research in therapeutic applications .

Case Studies and Data Tables

The following table summarizes key findings from studies involving this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 2-Amino-6-methylpyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-6-methylpyridine: Lacks the nitrile group, making it less versatile in certain synthetic applications.

2-Amino-4-methylpyridine: Has the amino group at the 2-position and the methyl group at the 4-position, differing in the position of substituents.

2-Amino-6-methylpyridine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.

Uniqueness

2-Amino-6-methylpyridine-4-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Amino-6-methylpyridine-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 164.16 g/mol

The compound's structure contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various gram-positive and gram-negative bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard |

|---|---|---|

| Klebsiella pneumoniae | 18 | Comparable to Cefixime |

| Streptococcus spp. | 16 | Comparable to Azithromycin |

The compound showed zones of inhibition similar to standard antibiotics, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in vitro.

Case Study: Inhibition of TNFα Production

A derivative of this compound was found to inhibit PGE2-induced TNFα production in LPS-stimulated human whole blood assays, with an IC50 value of 123 nM. This suggests a strong anti-inflammatory potential, making it a candidate for further therapeutic development .

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. Preliminary studies have shown that it can inhibit certain cancer cell lines by interfering with key signaling pathways associated with cell proliferation.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | PI3K/Akt pathway inhibition |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Propiedades

IUPAC Name |

2-amino-6-methylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRWCSQJTNPBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264052-09-6 | |

| Record name | 2-amino-6-methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.